![molecular formula C18H19N3O B14219022 3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- CAS No. 827322-86-1](/img/structure/B14219022.png)
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- is a complex organic compound with the molecular formula C18H19N3O. This compound is known for its unique structure, which includes a pyridine ring, a piperidine ring, and a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- typically involves multiple steps. One common method includes the reaction of 3-pyridinecarbonitrile with 4-methoxyphenylpiperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities with consistent quality. The use of advanced purification techniques, such as chromatography, is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkyl groups, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various amines .
Scientific Research Applications
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: Similar structure but lacks the piperidine and methoxyphenyl groups.
Nicotinic acid nitrile: Contains a pyridine ring but differs in functional groups.
Nicotinonitrile: Another related compound with a simpler structure.
Uniqueness
3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
827322-86-1 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-[3-(4-methoxyphenyl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19N3O/c1-22-17-7-5-15(6-8-17)16-3-2-10-21(13-16)18-9-4-14(11-19)12-20-18/h4-9,12,16H,2-3,10,13H2,1H3 |
InChI Key |
HVVRMBJMQPQQLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN(C2)C3=NC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
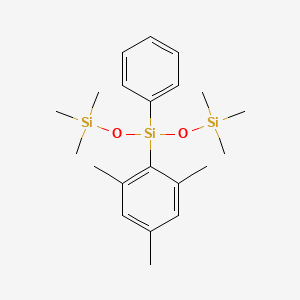
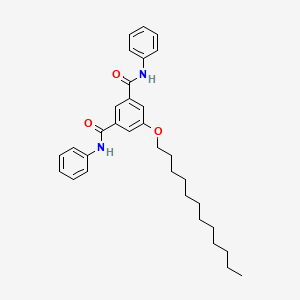
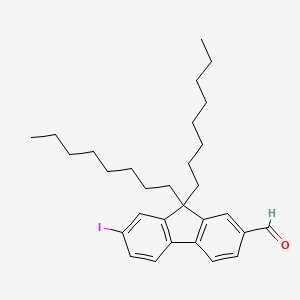
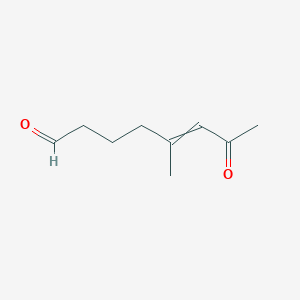
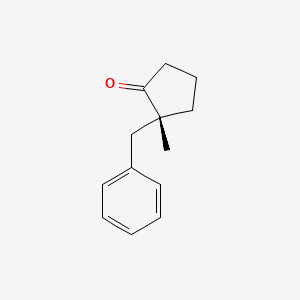
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)
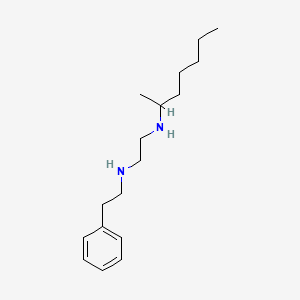
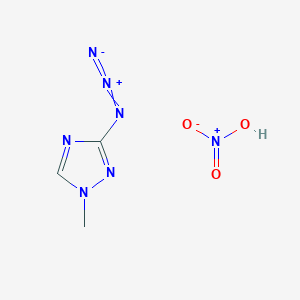
![1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol](/img/structure/B14219011.png)
![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
